Enantiomer‑Specific GABA Uptake Inhibition: (R)‑Acid Selectivity Over (S)‑Acid
The (R)‑enantiomer of the parent acid (4‑aminocyclopent‑1‑ene‑1‑carboxylic acid) selectively inhibits GABA uptake, while the (S)‑enantiomer is a potent GABAA agonist. The methyl ester hydrochloride serves as a lipophilic prodrug or protected intermediate that can be hydrolyzed to the active (R)‑acid in vivo or in situ [1].
| Evidence Dimension | GABA uptake inhibition (rat brain cortical slices) |
|---|---|
| Target Compound Data | (R)-4-aminocyclopent-1-ene-1-carboxylic acid: IC₅₀ approximately equal to racemic nipecotic acid [1] |
| Comparator Or Baseline | (S)-4-aminocyclopent-1-ene-1-carboxylic acid: not significantly active as GABA uptake inhibitor at 500 µM [1] |
| Quantified Difference | >500‑fold selectivity window; (R)‑enantiomer active, (S)‑enantiomer inactive at 500 µM |
| Conditions | Inhibition of [³H]GABA uptake in rat brain cortical slices; Allan et al. 1986 |
Why This Matters
For programs targeting GABA transporter modulation (e.g., anticonvulsant or neuropathic pain indications), the (R)‑configured ester ensures on‑target pharmacology after deprotection, while the (S)‑enantiomer would introduce confounding GABAA agonism.
- [1] Allan RD, Dickenson HW, Duke RK, Johnston GAR. Structure‑activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. Eur J Pharmacol. 1986;122(3):339‑348. doi:10.1016/0014-2999(86)90414-0 View Source
